molecular formula C8H10O2 B1293792 4-Ethoxyphenol CAS No. 622-62-8

4-Ethoxyphenol

Cat. No. B1293792
CAS RN: 622-62-8
M. Wt: 138.16 g/mol
InChI Key: LKVFCSWBKOVHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxyphenol is a chemical compound that has been the subject of various research studies due to its relevance in different industrial applications, including the pharmaceutical and food industries. The compound is characterized by the presence of an ethoxy group attached to a phenol moiety, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of 4-Ethoxyphenol and its derivatives has been explored through various methods. One approach involves the enzymatic hydroxylation of 4-ethylphenol by Pseudomonas putida and p-cresol methylhydroxylase, resulting in optically active 1-(4'-hydroxyphenyl)ethanol, which is closely related to 4-Ethoxyphenol . Another study reports the heterologous synthesis of 4-ethylphenol in engineered Escherichia coli, demonstrating a biosynthetic pathway from simple carbon sources, which could be a basis for future industrial applications .

Molecular Structure Analysis

The molecular structure of 4-Ethoxyphenol derivatives has been extensively studied using various spectroscopic techniques and computational methods. X-ray diffraction, FT-IR, NMR, and UV/Vis spectroscopy, along with density functional theory (DFT) calculations, have been employed to characterize the molecular structure and investigate the properties of these compounds . These studies provide insights into the electronic structure, molecular electrostatic potential, and non-covalent interactions that govern the stability and reactivity of the molecules.

Chemical Reactions Analysis

4-Ethoxyphenol and its derivatives undergo a range of chemical reactions, including Friedel-Crafts reactions, which have been utilized to synthesize complex organic molecules . The reactivity of these compounds with various reagents, such as N-acetylcysteine, has also been studied, revealing the formation of multiple products depending on the reaction conditions . These reactions are significant for understanding the compound's behavior in biological systems and its potential toxicity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Ethoxyphenol derivatives have been investigated through experimental and computational studies. These properties include thermodynamic functions, non-linear optical properties, and solubility in different media . For instance, the non-linear optical properties of certain derivatives suggest potential applications in materials science . The solubility and stability of these compounds in various solvents have implications for their use in different industrial processes .

Scientific Research Applications

  • Pharmaceuticals and Healthcare

    • 4-Methoxyphenol has antioxidant and anti-inflammatory properties that may be beneficial for treating certain conditions .
    • It has been shown to scavenge free radicals and inhibit the activity of certain enzymes that are involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .
    • Animal studies have suggested that 4-methoxyphenol may have neuroprotective properties and could potentially be used to prevent or treat neurodegenerative diseases such as Parkinson’s disease .
    • It has also been suggested that 4-methoxyphenol could be used as a potential treatment for obesity, as it has been shown to decrease the activity of genes that are involved in lipid metabolism and increase energy expenditure in animals .
  • Chemical Industry

    • 4-Methoxyphenol is used primarily as a chemical intermediate in the preparation of other chemicals, such as pharmaceuticals, fragrances, and dyes .
    • It is also used as a disinfectant, as well as a flavor and fragrance ingredient in some food products .
    • One of its main uses is as an intermediate in the production of antioxidants, such as butylated hydroxytoluene (BHT). These antioxidants are commonly used in food packaging, cosmetics, and personal care products to prevent spoilage and extend shelf life .
  • Catalysis and Material Science

    • 4-Methoxyphenol is used in research as a model substrate for studying enzymatic activity and protein structure .
    • It is a common reagent in biochemistry experiments to investigate the mechanisms of enzymes involved in metabolism, such as cytochrome P450 .
    • A highly stable Mg-modified Ni/γ-Al2O3 catalyst was fabricated by a simple deposition-precipitation method and investigated in the hydrogenation of 4-methoxyphenol .
    • The Mg-modified catalyst showed enhanced catalytic activity and stability, with no appreciable loss of its initial activity for up to 26 times of recycling, as compared to the unmodified Ni/γ-Al2O3 catalyst .

Safety And Hazards

4-Ethoxyphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . It is considered a poison by the intraperitoneal route and has experimental reproductive effects .

properties

IUPAC Name

4-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-10-8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVFCSWBKOVHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044251
Record name 4-Ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White or colourless crystals, sweet herbaceous odour reminiscent of anise and fennel
Record name 4-Ethoxyphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Hydroquinone monoethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/705/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

246.00 to 247.00 °C. @ 760.00 mm Hg
Record name 4-Ethoxyphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble to soluble in water; soluble in oils, moderately soluble (in ethanol)
Record name Hydroquinone monoethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/705/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Ethoxyphenol

CAS RN

622-62-8
Record name 4-Ethoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethoxyphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-ethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.772
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ETHOXYPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/605352N8AQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Ethoxyphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

66 - 67 °C
Record name 4-Ethoxyphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Hydroquinone can be added to a solution of sodium hydride (NaH) dissolved in tetrahydrofuran (THF) and combined with ethyl bromide yielding para-ethoxyphenol. The para-ethoxyphenol can be extracted and added to a solution of tosyl chloride (TsCl) dissolved in pyridine and tetrahydrofuran (THF) at room temperature, yielding para-ethoxytosyloxybenzene. The para-ethoxytosyloxybenzene can be extracted and added to a solution of diatomic iodine (I2) and potassium iodide trioxide (KIO3) dissolved in sulfuric acid (H2SO4) and acetic acid (CH3COOH) yielding 4-ethoxy-3-iodo-1-tosyloxybenzene. The 4-ethoxy-3-iodo-1-tosyloxybenzene is extracted and added to a solution of aqueous sodium hydroxide (NaOH) and tert-butanol, removing the tosylate protecting group and yielding 4-ethoxy-3-iodophenol. The 4-ethoxy-3-iodophenol can be extracted and exposed to resin-bound triphenylphosphine (PPh3) in a solution of azopyridine and methanol (CH3OH) in a salt bath at 0° C., yielding 4-ethoxy-3-iodomethoxybenzene. The 4-ethoxy-3-iodomethoxybenzene can be extracted and added to a solution of titanium tetrachloride (TiCl4) and 1,1-dichlorodimethylether (CHCl2OCH3) dissolved in dichloromethane (CH2Cl2) in a salt bath at −10° C., yielding 2-methoxy-4-iodo-5-ethoxybenzaldehyde. The 2-methoxy-4-iodo-5-ethoxybenzaldehyde can be extracted and half of the yield can be added to tri-iso-propylsilylacetylene (TIPS-acetylene) in an amine solvent such as triethylamine, diethylamine, piperidine, or di-iso-propylethylamine. This mixture can be passed over a palladium (Pd) catalyst bed, yielding 2-methoxy-5-ethoxy-4-((tri-iso-propylsilyl)ethynyebenzaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The procedure of Example 18 was followed, except the reaction was carried out for two hours at 60°C using phenyl ethyl ether in place of 4-metyl anisole. Consequently, the conversion of peracetic acid was 65.1%, the conversion of phenyl ethyl ether was 5.97% and there were produced 3.51g of hydroquinone ethyl ether and 1.49g of pyrocatechol monoethyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxyphenol
Reactant of Route 2
Reactant of Route 2
4-Ethoxyphenol
Reactant of Route 3
Reactant of Route 3
4-Ethoxyphenol
Reactant of Route 4
Reactant of Route 4
4-Ethoxyphenol
Reactant of Route 5
Reactant of Route 5
4-Ethoxyphenol
Reactant of Route 6
4-Ethoxyphenol

Citations

For This Compound
437
Citations
M Borremans, J De Beer, L Goeyens - Chromatographia, 1999 - Springer
The isocratic HPLC analysis of hydroquinone and its derived ethers in cosmetic preparations, as described in the sixth Directive 95/32/EC of the European Commission, was …
Number of citations: 22 link.springer.com
YH Wang, C Avonto, B Avula, M Wang… - Journal of AOAC …, 2015 - academic.oup.com
… The HQ analogue resorcinol and other HQ derivatives such as 4-methoxyphenol (mequinol) and 4-ethoxyphenol reportedly exert hypopigmenting effects because of their ability to …
Number of citations: 37 academic.oup.com
U Karlson, DF Dwyer, SW Hooper, ER Moore… - Journal of …, 1993 - Am Soc Microbiol
A red-pigmented coryneform bacterium, identified as Rhodococcus rhodochrous strain 116, that grew on 2-ethoxyphenol and 4-methoxybenzoate as sole carbon and energy sources …
Number of citations: 154 journals.asm.org
YH Wang, C Avonto, B Avula, M Wang… - Planta Medica, 2013 - thieme-connect.com
… Hydroquinone, 4-methoxyphenol and 4-ethoxyphenol have been banned in the European Union for the topical use in skin lightening application due to the high incidence of ochronosis …
Number of citations: 0 www.thieme-connect.com
YH Wang, C Avonto, B Avula, M Wang… - Planta Medica, 2013 - thieme-connect.com
Skin lightening products have become increasingly in demand, especially in Asian market. Usually, the topic products include plant extracts reported having skin whitening activity, such …
Number of citations: 0 www.thieme-connect.com
W Zander, K Gerth, KI Mohr, W Kessler… - … A European Journal, 2011 - Wiley Online Library
… were kept dissolved in methanol containing 4-ethoxyphenol as free radical scavenger. Prior … and finally purified by RP-chromatography providing 4-ethoxyphenol to each HPLC fraction. …
AM Osman, S Boeren, MG Boersma… - Proceedings of the …, 1997 - National Acad Sciences
… In ethanol, 4-ethoxyphenol is the principal dehalogenated product formed from 4-fluorophenol. Two mechanisms are suggested for this MP8-dependent alkoxylating dehalogenation …
Number of citations: 30 www.pnas.org
NPM Smit, K Peters, W Menko, W Westerhof… - Melanoma …, 1992 - journals.lww.com
… A complete accumulation of cells in S-phase was observed after exposure to 4-ethoxyphenol. Inhibition of DNA synthesis was also shown by inhibition of bromodeoxyuridine …
Number of citations: 34 journals.lww.com
SM Resnick, DT Gibson - Biodegradation, 1993 - Springer
… mendocina KR1, which oxidize toluene via monooxygenation at the para position, transformed anisole to 4-methoxyphenol, and phenetole to 2-, 3- and 4-ethoxyphenol. The involve…
Number of citations: 51 link.springer.com
YK Agrawal, PR Was - Molecular Crystals and Liquid Crystals, 1991 - Taylor & Francis
… alkoxycinnamoyl chlorides with 4-ethoxyphenol and 4-n-propoxyphenol, respcctively. It was envisaged that thc esters from estcrification of 4-n-alkoxy cinnamic acids with 4-substitutcd …
Number of citations: 2 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.